N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-CARBOXAMIDE typically involves the condensation of thiophene-2-carboxylic acid with 3,4-dihydro-2H-quinoline-6-carboxylic acid under specific reaction conditions. The reaction is often catalyzed by agents such as phosphorus pentasulfide (P4S10) or sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve multicomponent reactions and heterocyclization of various substrates. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate estrogen receptors .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its dual thiophene structure, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-18(16-5-2-10-24-16)20-14-7-8-15-13(12-14)4-1-9-21(15)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQFREZRKHKZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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